REACTION_CXSMILES
|
[C:1]1(=O)[O:7][C:5](=O)[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.[NH2:13]OC1CCCCCC=1.[C:22]1(C)C=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)(Cl)Cl>[CH:11]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:3]=1[CH:2]=[C:1]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][N:13]1[C:5]2=[O:7]
|
Name
|
|
Quantity
|
4.86 g
|
Type
|
reactant
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
1-aza-2-methoxycycloheptene
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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NOC1=CCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After addition
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated an additional 1 h
|
Duration
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1 h
|
Type
|
WASH
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Details
|
the resulting solution was washed twice with sodium hydroxide
|
Type
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DRY_WITH_MATERIAL
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Details
|
the dried (magnesium sulfate) organic layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C3N(C(C2=CC=C1)=O)CCCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |